molecular formula C4H6N2O2S2 B1591040 2-Amino-5-methylsulfonylthiazole CAS No. 20812-13-9

2-Amino-5-methylsulfonylthiazole

Cat. No. B1591040
CAS RN: 20812-13-9
M. Wt: 178.2 g/mol
InChI Key: YEUFRAFORHUMLC-UHFFFAOYSA-N
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Description

2-Amino-5-methylsulfonylthiazole is a chemical component widely employed in pharmaceutical manufacturing . It serves as a significant precursor for multidimensional drug synthesis advantageous to hypertension and Parkinson’s disease medication .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylsulfonylthiazole is represented by the formula C4H6N2O2S2 . The molecular weight is 178.23 . The InChI Key is YEUFRAFORHUMLC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amines react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

2-Amino-5-methylsulfonylthiazole derivatives have been investigated for their inhibitory effects on carbonic anhydrase (CA), an enzyme critical in many physiological processes. Research demonstrates that certain derivatives, such as salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, exhibit significant carbonic anhydrase inhibitory properties. These findings are crucial in exploring potential therapeutic applications in areas like diuretics and anticonvulsants (Díaz et al., 2016).

Biocatalysis in Drug Metabolism

The role of biocatalysis in drug metabolism, specifically in producing mammalian metabolites of drugs, has been investigated using compounds related to 2-Amino-5-methylsulfonylthiazole. This research provides insights into the metabolic pathways and assists in the structural characterization of drug metabolites, which is vital for understanding drug efficacy and safety (Zmijewski et al., 2006).

Antimicrobial Properties

Research has been conducted on the antimicrobial properties of derivatives of 2-Amino-5-methylsulfonylthiazole. Studies have shown that certain novel compounds with this moiety can be effective against various pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Gaffer et al., 2016).

Electrochemical Properties and Corrosion Inhibition

2-Amino-5-methylsulfonylthiazole derivatives have been studied for their electrochemical properties and effectiveness as corrosion inhibitors. This research is crucial in industries where material degradation due to corrosion is a significant concern, and effective inhibitors are needed (Yüce et al., 2014).

Photophysical Properties

The photophysical properties of 2-Amino-5-methylsulfonylthiazole derivatives have been explored, particularly in the development of fluorescent molecules. Such molecules have applications in material sciences, hazardous compound sensing, and biomolecular sciences (Murai et al., 2018).

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to 2-Amino-5-methylsulfonylthiazole, have been found to possess strong antibacterial activities against rice bacterial leaf blight. This research contributes to the development of new agricultural chemicals to protect crops against bacterial diseases (Shi et al., 2015).

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs . Therefore, it is expected that future research will continue to explore the potential of 2-Amino-5-methylsulfonylthiazole in the development of new drugs .

properties

IUPAC Name

5-methylsulfonyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUFRAFORHUMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565647
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylsulfonylthiazole

CAS RN

20812-13-9
Record name 5-(Methylsulfonyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20812-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methanesulfonyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
JB Dickey, EB Towne, MS Bloom… - The Journal of …, 1959 - ACS Publications
… (92%) of 2amino-5-methylsulfonylthiazole, mp 176-178 after recrystallization from ethyl alcohol. By the use of the hydrolysis method of Bellavita and Vantaggi,49 2-amino-4-phenyl-5-…
Number of citations: 72 pubs.acs.org

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